Tert-butyl 3-formyl-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate

Lipophilicity Drug-likeness Regioisomer comparison

Tert-butyl 3-formyl-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate (CAS 1260671-85-9) is a Boc-protected 1,7-naphthyridine derivative featuring a reactive formyl group at the 3-position. With a molecular formula of C14H18N2O3 and a molecular weight of 262.30 g/mol, this compound belongs to the class of 5,8-dihydro-1,7-naphthyridine scaffolds, which are privileged structures in medicinal chemistry for kinase inhibition, GLP-1 agonism, and anti-inflammatory applications.

Molecular Formula C14H18N2O3
Molecular Weight 262.30 g/mol
Cat. No. B13934564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-formyl-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate
Molecular FormulaC14H18N2O3
Molecular Weight262.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)N=CC(=C2)C=O
InChIInChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-5-4-11-6-10(9-17)7-15-12(11)8-16/h6-7,9H,4-5,8H2,1-3H3
InChIKeyLXXZGXRYDBHDAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-formyl-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate: A Regiospecific Intermediate for Heterocyclic Synthesis


Tert-butyl 3-formyl-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate (CAS 1260671-85-9) is a Boc-protected 1,7-naphthyridine derivative featuring a reactive formyl group at the 3-position. With a molecular formula of C14H18N2O3 and a molecular weight of 262.30 g/mol, this compound belongs to the class of 5,8-dihydro-1,7-naphthyridine scaffolds, which are privileged structures in medicinal chemistry for kinase inhibition, GLP-1 agonism, and anti-inflammatory applications [1]. Its specific regioisomeric configuration – a 1,7-naphthyridine core with a 3-formyl substituent and a Boc-protected 7-position – distinguishes it from the more common 1,5-, 1,6-, and 1,8-naphthyridine isomers, each of which presents unique electronic properties and synthetic reactivity profiles that are non-interchangeable in target-oriented synthesis [2].

Why Regioisomeric Naphthyridine Analogs Cannot Replace Tert-butyl 3-formyl-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate in Target Synthesis


Naphthyridine regioisomers (1,5-, 1,6-, 1,7-, and 1,8-) differ fundamentally in their nitrogen atom positioning, which directly governs electronic distribution, hydrogen-bonding capacity, and metal-coordination geometry [1]. Tert-butyl 3-formyl-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate possesses a calculated XLogP3 of 1.1, making it substantially more hydrophilic than its 1,8-naphthyridine analog (XLogP3 = 2.1) [2][3]. This 1.0 log unit difference translates to a ~10-fold difference in partition coefficient, critically affecting solubility, chromatographic behavior, and reactivity in aqueous or biphasic reaction media. Furthermore, the 3-formyl group in the 1,7-naphthyridine system occupies a sterically and electronically distinct environment compared to the 7-formyl group in the 1,8-isomer or the 3-formyl group in the 1,6-isomer, leading to divergent reactivity in condensation, reductive amination, and cross-coupling reactions [4]. These regioisomer-specific properties are not merely interchangeable; selecting the wrong isomer can lead to synthetic failure, altered biological target engagement, or batch inconsistency in multi-step protocols.

Quantitative Differentiation Evidence for Tert-butyl 3-formyl-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate


Lipophilicity Advantage: 10-Fold Lower LogP Relative to 1,8-Naphthyridine Isomer

The target compound exhibits a computed XLogP3 of 1.1, compared to 2.1 for its closest 1,8-naphthyridine regioisomer (CAS 912270-39-4, tert-butyl 7-formyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate), both sharing identical molecular formula C14H18N2O3 [1][2]. This ΔLogP of 1.0 corresponds to an approximately 10-fold higher aqueous solubility for the 1,7-isomer, a critical parameter for reactions conducted in aqueous or biphasic media, preparative HPLC purification, and biological assay compatibility.

Lipophilicity Drug-likeness Regioisomer comparison

Hydrogen Bond Acceptor Equivalence with Distinct Electronic Topology

Both the target 1,7-naphthyridine isomer and the 1,8-isomer possess 4 hydrogen bond acceptor (HBA) sites and 0 hydrogen bond donors [1][2]. However, the spatial arrangement of the two nitrogen atoms differs: in the 1,7-isomer, the nitrogens are separated by a greater distance across the bicyclic scaffold, creating a distinct HBA vector geometry compared to the 1,8-isomer where the nitrogens are in closer proximity (1,8-positions) [3]. This topological difference alters metal-chelation preferences and protein-ligand hydrogen-bonding patterns, which is critical for target engagement in kinase inhibition or GPCR modulation where precise HBA geometry dictates binding affinity.

Hydrogen bonding Molecular recognition Regioisomer comparison

Batch-Specific QC Documentation: 98% Purity with NMR, HPLC, and GC Verification

Bidepharm supplies this compound at a standard purity of 98% and provides batch-specific QC documentation including NMR, HPLC, and GC spectra for CAS 1260671-85-9 . In contrast, multiple generic vendors list the compound at a standard purity of only 95% without offering batch-level spectroscopic verification . This 3% absolute purity difference represents a 60% reduction in total impurity burden (from 5% to 2% total impurities), which is critical for reaction reproducibility in multi-step synthesis where impurity carry-through can compound across steps and degrade final product yield or purity.

Chemical purity Quality control Vendor comparison

Rotatable Bond Count Parity Confirms Conformational Similarity Across Isomers

The target compound has a rotatable bond count of 3, identical to the 1,6-isomer (CAS 1196147-67-7, tert-butyl 3-formyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate) which also has 3 rotatable bonds [1]. This indicates that the Boc-carboxylate and formyl substituents confer equivalent conformational degrees of freedom in the 1,7- and 1,6-systems. However, the 1,8-isomer (CAS 912270-39-4) also possesses 3 rotatable bonds, confirming that rotatable bond count alone cannot distinguish these isomers; the differentiating factor remains the nitrogen positioning within the bicyclic core [2].

Conformational flexibility Molecular design Isomer comparison

Optimal Procurement Scenarios for Tert-butyl 3-formyl-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate Based on Differentiation Evidence


Aqueous-Phase or Biphasic Synthetic Protocols Requiring Higher Solubility

When designing a synthetic route that involves aqueous work-up, biphasic catalysis, or preparative reverse-phase HPLC purification, the 1,7-isomer (XLogP3 = 1.1) provides approximately 10-fold higher aqueous solubility compared to the 1,8-isomer (XLogP3 = 2.1) [1][2]. This reduces the need for organic co-solvents and improves recovery from aqueous phases, making it the preferred intermediate for reactions conducted under green chemistry principles or in high-throughput parallel synthesis where consistent phase partitioning is essential.

Medicinal Chemistry Campaigns Targeting 1,7-Naphthyridine-Specific Binding Pockets

For structure-activity relationship (SAR) studies where the target protein's binding pocket has evolved to recognize the 1,7-nitrogen spacing, this compound serves as the essential scaffold. The distinct HBA vector geometry of the 1,7-naphthyridine core cannot be replicated by 1,6- or 1,8-isomers, which present different nitrogen atom distances and angles [3]. This is particularly relevant in kinase inhibitor programs (e.g., Akt, p38 MAP kinase) and GLP-1 agonist development, where the 1,7-naphthyridine scaffold has demonstrated privileged activity [4][5].

Multi-Step Synthesis Requiring High-Purity Starting Material with Verified QC

In multi-kilogram scale-up or late-stage functionalization of complex molecules, the 98% purity and batch-specific spectroscopic documentation (NMR, HPLC, GC) offered by suppliers like Bidepharm reduce the risk of impurity accumulation . The 60% lower total impurity burden (2% vs. 5%) compared to generic 95% purity sources means fewer side reactions, cleaner product profiles, and reduced purification burden in downstream steps, which is economically significant for process chemistry applications.

Selective Formyl Group Derivatization in the Presence of Boc-Protected Amine

The orthogonal protection strategy – a Boc group on the 7-position nitrogen and a free formyl group at the 3-position – enables chemoselective transformations (e.g., reductive amination, Grignard addition, or Horner-Wadsworth-Emmons olefination) at the aldehyde without affecting the protected amine [6]. This orthogonal reactivity is preserved across the 1,7-naphthyridine scaffold but is absent in fully deprotected or differently substituted analogs, making this compound an ideal branching intermediate for divergent library synthesis.

Quote Request

Request a Quote for Tert-butyl 3-formyl-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.